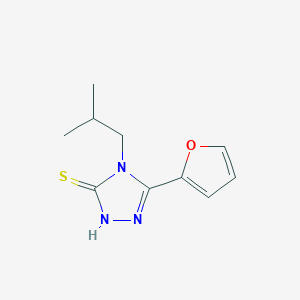

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

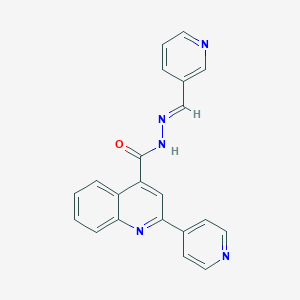

The compound “5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furyl group, which is a heterocyclic compound that consists of a five-membered ring with three carbon atoms and one oxygen atom . The molecule also contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, furyl groups can be synthesized from furan through electrophilic substitution . Triazole rings can be synthesized through the reaction of azides with alkynes, a process known as click chemistry .Scientific Research Applications

Antifungal Activity

Novel derivatives of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for antifungal properties. These compounds exhibited significant antifungal activity against a variety of fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 4 μg/mL. This indicates the potential of these compounds in the development of new antifungal agents (Terzioğlu Klip et al., 2010).

Structural and Conformational Studies

The structural and conformational features of this compound derivatives have been explored through X-ray diffraction and molecular modeling techniques. Such studies are crucial for understanding the relationship between the structure of these compounds and their biological activity, potentially guiding the design of more effective drugs (Karayel & Oezbey, 2008).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of this compound and its derivatives. These compounds have shown varying degrees of antibacterial activity against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Candida albicans. Such findings highlight the potential use of these compounds in treating infections caused by these microorganisms (Ulusoy et al., 2001).

Tautomerism and Theoretical Studies

The tautomerism of this compound derivatives, including thiol-thione equilibrium, has been a subject of interest. Theoretical studies, including density functional theory (DFT) calculations, have been conducted to understand the structural properties and stability of these tautomers. Such research contributes to the deeper understanding of the chemical nature of these compounds, which is essential for their application in pharmaceuticals (Süleymanoğlu et al., 2017).

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor properties. The synthesis of these compounds and their subsequent screening for biological activity is crucial for identifying potential new treatments for cancer. The findings from these studies suggest a promising avenue for the development of novel antitumor agents (Ovsepyan et al., 2018).

properties

IUPAC Name |

3-(furan-2-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-7(2)6-13-9(11-12-10(13)15)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOLJPVMCCCRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide](/img/structure/B456628.png)

![5-(5-chloro-2-thienyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456629.png)

![2-chloro-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B456632.png)

![1-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456633.png)

![N-(3-methylphenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456635.png)

![3-({[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B456639.png)

![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456644.png)

![N-(1-phenylethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456647.png)

![5-(5-chlorothiophen-2-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456648.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B456649.png)